REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9]C(=O)[NH:11][C:5]2=[CH:4][CH:3]=1)=O.[N:14]1([CH2:19][CH2:20][CH2:21][NH2:22])[CH:18]=[CH:17][N:16]=[CH:15]1>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:11])=[C:6]([CH:13]=1)[C:7]([NH:22][CH2:21][CH2:20][CH2:19][N:14]1[CH:18]=[CH:17][N:16]=[CH:15]1)=[O:9]
|
Name
|
|
Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C2C(C(=O)OC(N2)=O)=C1
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Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)CCCN
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
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Type
|
CUSTOM
|
Details
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Stirring
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
was evaporated in vacuo
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
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Smiles
|
ClC=1C=CC(=C(C(=O)NCCCN2C=NC=C2)C1)N
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |